2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate
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Overview
Description
Reagents: Allyl alcohol and a suitable base.
Reaction Conditions: The allylation reaction is performed under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate typically involves multiple steps
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Preparation of Phenyl Morpholine-4-Carboxylate Core
Starting Materials: 1,2-amino alcohols and α-haloacid chlorides.
Reaction Conditions: The reaction involves coupling, cyclization, and reduction steps under controlled conditions to yield the morpholine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the allyloxy group can yield epoxides or aldehydes.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in the presence of a base.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis .
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules .
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Medicine
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Industry
- Utilized in the development of advanced materials with specific properties.
- Applied in the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The acetyl and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
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2-Acetyl-6-(methoxy)phenyl morpholine-4-carboxylate
- Similar structure but with a methoxy group instead of an allyloxy group.
- Exhibits different reactivity and biological activity .
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2-Acetyl-6-(ethoxy)phenyl morpholine-4-carboxylate
Uniqueness
2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
919123-51-6 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2-acetyl-6-prop-2-enoxyphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-9-21-14-6-4-5-13(12(2)18)15(14)22-16(19)17-7-10-20-11-8-17/h3-6H,1,7-11H2,2H3 |
InChI Key |
NNMDCPCDTIPPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC=C)OC(=O)N2CCOCC2 |
Origin of Product |
United States |
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